molecular formula C8H5N3OS B1627474 Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one CAS No. 41814-44-2

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one

Cat. No. B1627474
CAS RN: 41814-44-2
M. Wt: 191.21 g/mol
InChI Key: RZPKDNCGEMIECC-UHFFFAOYSA-N
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Description

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a type of aromatic heterocyclic compound . The molecular weight is 207.28 and the molecular formula is C8H5N3S2 .


Synthesis Analysis

The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one has been developed via a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides . This process provided a series of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles in excellent overall yields with 1 mol% CuCl2·2H2O/1 mol% 1,10-phenanthroline as the catalyst and water as the solvent .


Molecular Structure Analysis

The molecular structure of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is characterized by a series of NMR spectroscopic data . The structure is confirmed by 1H and 13C NMR .


Physical And Chemical Properties Analysis

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one is a solid compound . It has a melting point of >204°C . It is slightly soluble in dichloromethane, DMSO, and methanol .

properties

IUPAC Name

2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3OS/c12-7-9-10-8-11(7)5-3-1-2-4-6(5)13-8/h1-4H,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPKDNCGEMIECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=O)NN=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555674
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one

CAS RN

41814-44-2
Record name [1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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